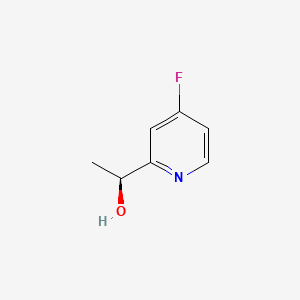
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol is a chiral compound with a fluorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluoro-2-pyridinecarboxaldehyde using chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes. These processes often utilize chiral ligands and metal catalysts to ensure high enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-pyridinecarboxaldehyde or 4-fluoro-2-pyridinecarboxylic acid.
Reduction: Formation of (1S)-1-(4-fluoropyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure may contribute to improved drug efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated pyridine ring imparts desirable properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(4-chloropyridin-2-yl)ethan-1-ol
- (1S)-1-(4-bromopyridin-2-yl)ethan-1-ol
- (1S)-1-(4-methylpyridin-2-yl)ethan-1-ol
Uniqueness
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, binding affinity, and overall chemical behavior compared to its chloro, bromo, and methyl analogs.
Eigenschaften
Molekularformel |
C7H8FNO |
|---|---|
Molekulargewicht |
141.14 g/mol |
IUPAC-Name |
(1S)-1-(4-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
FPICJVDLAGRDQL-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=CC(=C1)F)O |
Kanonische SMILES |
CC(C1=NC=CC(=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


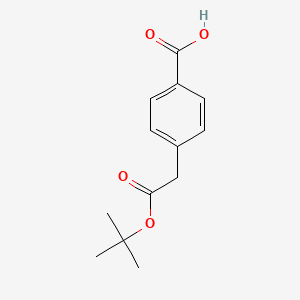

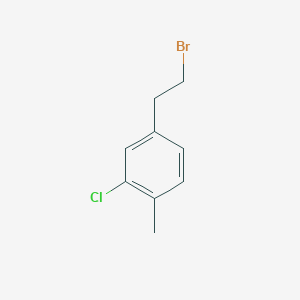


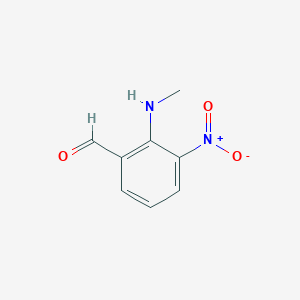
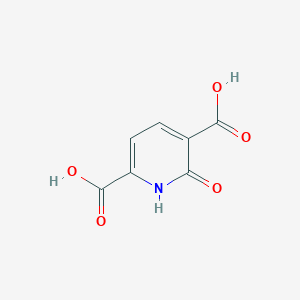
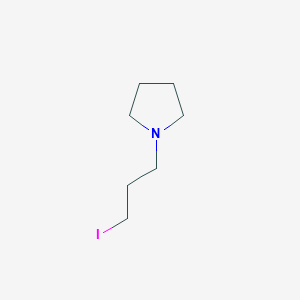
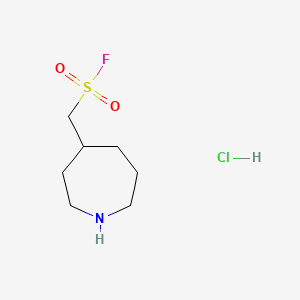
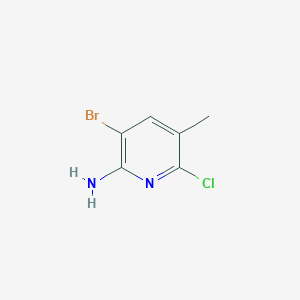

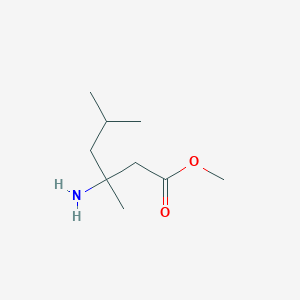

![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
